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Compound of Interest

Compound Name: 1-Phenyl-1-propanol

Cat. No.: B1198777 Get Quote

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) Data of a Key Aromatic Alcohol

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenyl-1-propanol, a significant aromatic alcohol used in various chemical syntheses and as

a fragrance component. This document is intended for researchers, scientists, and

professionals in drug development and analytical chemistry who require detailed spectroscopic

information for identification, characterization, and quality control purposes.

Introduction
1-Phenyl-1-propanol (CAS No: 93-54-9) is a chiral secondary alcohol with the chemical

formula C₉H₁₂O. Its structure, consisting of a phenyl group and a hydroxyl group attached to

the first carbon of a propyl chain, gives rise to a characteristic set of spectroscopic signatures.

Understanding these spectral features is crucial for its unambiguous identification and for the

analysis of its purity and structure in various matrices. This guide presents a detailed analysis

of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with comprehensive experimental

protocols.

Spectroscopic Data
The following sections detail the nuclear magnetic resonance, infrared, and mass spectrometry

data for 1-phenyl-1-propanol. All quantitative data are summarized in structured tables for

ease of reference and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR spectra of 1-phenyl-1-propanol provide detailed information about its carbon-

hydrogen framework.

The ¹H NMR spectrum of 1-phenyl-1-propanol, typically recorded in deuterated chloroform

(CDCl₃), exhibits distinct signals for the aromatic, methine, methylene, and methyl protons. The

chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

Phenyl-H 7.25 - 7.39 Multiplet - 5H

CH-OH 4.59 Triplet 6.6 1H

OH 2.05 Singlet - 1H

CH₂ 1.75 - 1.88 Multiplet - 2H

CH₃ 0.91 Triplet 7.4 3H

The ¹³C NMR spectrum of 1-phenyl-1-propanol in CDCl₃ reveals nine distinct carbon signals,

corresponding to each carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C (ipso-phenyl) 144.9

C (ortho-phenyl) 128.4

C (meta-phenyl) 127.4

C (para-phenyl) 126.2

CH-OH 76.1

CH₂ 32.0

CH₃ 10.2
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Infrared (IR) Spectroscopy
The IR spectrum of 1-phenyl-1-propanol displays characteristic absorption bands

corresponding to the vibrational frequencies of its functional groups. The spectrum is typically

recorded as a liquid film.

Wavenumber (cm⁻¹) Vibrational Assignment Intensity

~3360 O-H stretch (alcohol) Broad, Strong

~3030 C-H stretch (aromatic) Medium

~2965, 2930, 2875 C-H stretch (aliphatic) Strong

~1600, 1495, 1450 C=C stretch (aromatic ring) Medium to Strong

~1015
C-O stretch (secondary

alcohol)
Strong

~760, 700
C-H bend (out-of-plane,

monosubstituted benzene)
Strong

Mass Spectrometry (MS)
Mass spectrometry of 1-phenyl-1-propanol, typically performed using electron ionization (EI),

provides information about its molecular weight and fragmentation pattern. The mass-to-charge

ratio (m/z) of the resulting ions is recorded.

m/z Relative Intensity (%) Proposed Fragment

136 ~20 [M]⁺ (Molecular Ion)

107 100 [M - C₂H₅]⁺ (Base Peak)

79 ~60 [C₆H₇]⁺

77 ~40 [C₆H₅]⁺ (Phenyl cation)

The fragmentation pattern is a key identifier for the molecule. The base peak at m/z 107 is

formed by the favorable cleavage of the ethyl group, resulting in a stable benzylic cation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1198777?utm_src=pdf-body
https://www.benchchem.com/product/b1198777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented in this guide.

NMR Spectroscopy Protocol
A general protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of 1-phenyl-1-
propanol is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of 1-phenyl-1-propanol in 0.6-0.7

mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a nuclear magnetic resonance spectrometer operating at a frequency

of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Apply a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for

each carbon.

A higher number of scans is typically required compared to ¹H NMR (e.g., 128-1024

scans) due to the lower natural abundance of ¹³C.
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Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150

ppm).

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy Protocol
The following protocol is suitable for obtaining the IR spectrum of liquid 1-phenyl-1-propanol:

Sample Preparation: As 1-phenyl-1-propanol is a liquid at room temperature, it can be

analyzed directly as a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Spectrum Acquisition:

Clean the salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like dichloromethane or

isopropanol and allow them to dry completely.

Place a small drop of 1-phenyl-1-propanol on one salt plate and carefully place the

second plate on top to create a thin liquid film between the plates.

Mount the salt plates in the sample holder of the spectrometer.

Record a background spectrum of the empty salt plates.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The acquired spectrum is typically presented as transmittance (%) versus

wavenumber (cm⁻¹). Identify and label the major absorption peaks.

Mass Spectrometry (MS) Protocol
A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 1-
phenyl-1-propanol is as follows:
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Sample Preparation: Prepare a dilute solution of 1-phenyl-1-propanol (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or methanol.

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the

analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

GC Conditions:

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Injection Volume: 1 µL.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight

of the analyte (e.g., 200).

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to 1-phenyl-1-propanol in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and the fragmentation pattern.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the fragmentation

pathway of 1-phenyl-1-propanol.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1198777?utm_src=pdf-body-img
https://www.benchchem.com/product/b1198777#spectroscopic-data-of-1-phenyl-1-propanol-nmr-ir-ms
https://www.benchchem.com/product/b1198777#spectroscopic-data-of-1-phenyl-1-propanol-nmr-ir-ms
https://www.benchchem.com/product/b1198777#spectroscopic-data-of-1-phenyl-1-propanol-nmr-ir-ms
https://www.benchchem.com/product/b1198777#spectroscopic-data-of-1-phenyl-1-propanol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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